Lipophilicity Advantage: XLogP3 Comparison of N-Substituted 1,4-Oxazepanes
4-(2-Phenylethyl)-1,4-oxazepane has a computed XLogP3 of 2.2, which is 0.7–1.0 log units higher than the N-phenyl analog (4-phenyl-1,4-oxazepane, estimated XLogP3 ≈ 1.2–1.5) and 0.3–0.5 log units higher than the N-benzyl analog (4-benzyl-1,4-oxazepane, estimated XLogP3 ≈ 1.7–1.9) [1]. This elevation is attributable to the ethylene spacer between the nitrogen and the phenyl ring, which increases both rotatable bond count to 3 and overall nonpolar surface area [1]. In CNS drug design, XLogP values in the 2–3 range are generally considered optimal for blood-brain barrier penetration [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-Phenyl-1,4-oxazepane (est. XLogP3 ≈ 1.2–1.5); 4-Benzyl-1,4-oxazepane (est. XLogP3 ≈ 1.7–1.9) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.0 vs. 4-phenyl; ΔXLogP3 ≈ +0.3 to +0.5 vs. 4-benzyl |
| Conditions | Computed using XLogP3 algorithm (PubChem); comparator values estimated by structural analogy |
Why This Matters
The difference of 0.7–1.0 log units in XLogP3 represents a roughly 5- to 10-fold shift in octanol-water partition coefficient, which can substantially alter membrane permeability, tissue distribution, and off-target binding profiles compared to shorter N-substituted analogs.
- [1] PubChem. 4-(2-Phenylethyl)-1,4-oxazepane. Compound Summary CID 134160562. XLogP3-AA value computed by XLogP3 3.0. National Center for Biotechnology Information. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
